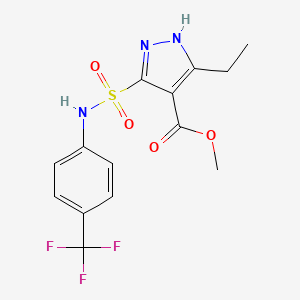
methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as ethyl acetoacetate, hydrazines, and aldehydes or ketones. For instance, the synthesis of related compounds has been achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding acid . Another method involves the Knoevenagel approach followed by a cyclocondensation reaction to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility and regioselectivity in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these techniques, and the crystal structure was found to crystallize in the monoclinic system . Similarly, the crystal structure of another derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These studies provide insights into the molecular geometry and intermolecular interactions that can influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to synthesize condensed pyrazoles . For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form different condensed pyrazoles . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through various analytical techniques. Polarographic studies can reveal the reduction behavior of these compounds in different pH ranges . Theoretical calculations, such as density functional theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . Potentiometric and thermodynamic studies can provide information on dissociation constants and metal-ligand stability constants, which are crucial for understanding the coordination chemistry of pyrazole derivatives .
科学的研究の応用
Structural and Spectral Investigations
Studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016), have focused on combined experimental and theoretical investigations. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing valuable data for understanding the structural and electronic properties of these compounds. Such insights are crucial for applications in materials science and pharmaceutical research (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been explored as corrosion inhibitors, indicating their potential in industrial applications. Dohare et al. (2017) investigated pyranpyrazole derivatives, demonstrating their efficiency in protecting mild steel, an aspect crucial for the pickling process in industries. These findings suggest that related compounds, including the one , could offer similar benefits in corrosion protection (Dohare et al., 2017).
Pharmaceutical Applications
Research into pyrazole-based compounds has extended into pharmaceutical applications. For example, Kees et al. (1996) studied (trifluoromethyl)pyrazoles and pyrazolones for their antihyperglycemic properties, unveiling a new class of potent agents. This indicates the potential of methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate in similar therapeutic applications (Kees et al., 1996).
Material Synthesis
The synthesis and characterization of pyrazole-based compounds, as discussed by Viveka et al. (2016) and Bhat et al. (2016), contribute to the understanding of these compounds' properties, which is essential for their application in material science and catalysis. The detailed structural analyses provide insights into their reactivity and interaction with other molecules, paving the way for their use in novel material synthesis (Viveka et al., 2016); (Bhat et al., 2016).
将来の方向性
特性
IUPAC Name |
methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c1-3-10-11(13(21)24-2)12(19-18-10)25(22,23)20-9-6-4-8(5-7-9)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJONLGFNUQRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)
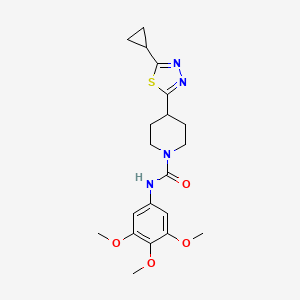
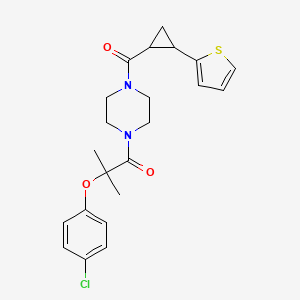
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
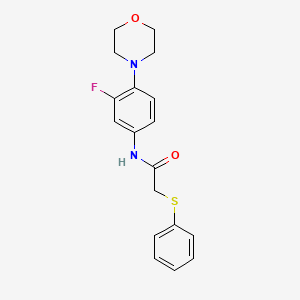
![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)
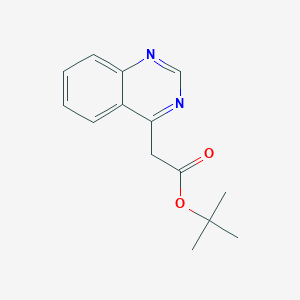

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)